N-3-Hydroxydecanoyl-L-homoserine lactone (CAS: 192883-12-8), commonly abbreviated as 3-OH-C10-HSL, is a highly specific N-acyl-homoserine lactone (AHL) utilized as a primary quorum-sensing (QS) autoinducer by various Gram-negative bacteria, including Methylobacter tundripaludum, Burkholderia pseudomallei, and Acidovorax radicis. Structurally characterized by a 10-carbon acyl chain with a hydroxyl substitution at the C3 position, it functions by binding to specific LuxR-type transcriptional regulators to modulate gene expression in a cell-density-dependent manner. In commercial and research procurement, 3-OH-C10-HSL is primarily sourced as a high-purity analytical standard (≥97% to ≥98%) for LC-MS/MS calibration, biosensor development, and the screening of quorum-quenching enzymes. Its distinct physicochemical properties—specifically its solubility profile and lactone ring stability—make it a critical baseline material for differentiating microbial communication pathways from those driven by more common oxo-substituted or unsubstituted AHLs [1].
Substituting 3-OH-C10-HSL with generic AHLs, such as the unsubstituted C10-HSL or the oxidized 3-oxo-C10-HSL, fundamentally compromises experimental integrity due to strict receptor-ligand specificities. The presence of the hydroxyl group at the C3 position alters the molecule's hydrogen-bonding capacity and conformational flexibility, which are critical for the activation of specific LuxR homologs like MbaR. Furthermore, in quorum-quenching assays, lactonases and acylases exhibit profound substrate preferences based on acyl chain length and C3 substitution; for example, enzymes that rapidly degrade 12- or 14-carbon hydroxylated AHLs often show severely attenuated kinetics against 3-OH-C10-HSL. Consequently, using an analog or a crude AHL mixture will result in inaccurate kinetic modeling, false-negative receptor activation, and invalid biomarker quantification in complex biological or environmental matrices[1].
The specific activation of LuxR-type receptors is highly dependent on the exact AHL structure. In reporter assays utilizing the MbaR receptor from Methylobacter tundripaludum, 3-OH-C10-HSL serves as the cognate signal, achieving receptor saturation at concentrations below 150 nM. In contrast, non-cognate signals lacking the precise 10-carbon hydroxylated structure exhibit significantly reduced binding affinities and fail to achieve comparable transcriptional activation at physiological concentrations [1].
| Evidence Dimension | Receptor saturation concentration (MbaR activation) |
| Target Compound Data | <150 nM for full saturation (3-OH-C10-HSL) |
| Comparator Or Baseline | Non-cognate AHLs (e.g., C10-HSL or mismatched chain lengths) |
| Quantified Difference | Cognate 3-OH-C10-HSL achieves full saturation at <150 nM, whereas analogs require substantially higher concentrations or fail to saturate entirely. |
| Conditions | In vivo E. coli reporter strain assay containing mbaR and the MbaR binding site. |
Procurement of the exact 3-OH-C10-HSL standard is mandatory for calibrating MbaR-based biosensors and accurately mapping methanotroph ecological dynamics.
Quorum quenching enzymes exhibit distinct kinetic profiles depending on the AHL acyl chain length and substitution. When evaluating the degradation capacity of the biocontrol strain HS-18, 3-OH-C10-HSL was degraded at a rate of only 9.76% within 12 hours. In stark contrast, longer-chain analogs such as 3-OH-C12-HSL and 3-OH-C14-HSL were degraded completely (100%) within the same timeframe[1].
| Evidence Dimension | Enzymatic degradation rate at 12 hours |
| Target Compound Data | 9.76% degradation (3-OH-C10-HSL) |
| Comparator Or Baseline | 100% degradation (3-OH-C12-HSL and 3-OH-C14-HSL) |
| Quantified Difference | >90% difference in degradation efficiency based solely on a 2-to-4 carbon difference in chain length. |
| Conditions | In vitro degradation assay using biocontrol strain HS-18 over a 12-hour incubation period. |
Validates that researchers screening quorum-quenching enzymes for anti-biofouling applications cannot use generic long-chain AHLs as proxies for 10-carbon targets.
Host immune and apoptotic responses to bacterial metabolites are highly specific to the AHL structure. While the Pseudomonas aeruginosa metabolite 3-oxo-C12-HSL strongly activates the bitter taste receptor T2R14 to mobilize calcium and induce apoptosis in HNSCC cells, the application of 100 µM 3-OH-C10-HSL (a metabolite of Burkholderia pseudomallei) completely fails to mobilize Ca2+ or affect cell viability [1].
| Evidence Dimension | Peak Ca2+ response via T2R14 activation |
| Target Compound Data | No Ca2+ mobilization or viability effect at 100 µM (3-OH-C10-HSL) |
| Comparator Or Baseline | Strong Ca2+ mobilization and apoptosis induction at 100 µM (3-oxo-C12-HSL) |
| Quantified Difference | Binary difference (Active vs. Inactive) in host receptor agonism. |
| Conditions | Fluo-4 loaded HNSCC cells treated with 100 µM AHLs. |
Demonstrates that host-microbiome interaction studies require the exact pathogen-specific AHL, as structural analogs will not trigger the same host signaling cascades.
Due to its unique retention time and mass-to-charge fragmentation profile, high-purity 3-OH-C10-HSL is required as an analytical standard for quantifying trace-level quorum sensing signals in complex matrices, such as activated sludge or mammalian gut microbiomes[1].
Because lactonases and acylases show strict chain-length dependencies, 3-OH-C10-HSL must be used specifically when evaluating the kinetic efficacy of quorum-quenching enzymes intended to disrupt biofilms in water treatment and agricultural systems [2].
The high binding affinity of 3-OH-C10-HSL to the MbaR receptor makes this compound the essential positive control and calibration standard for engineering reporter strains designed to monitor methane-oxidizing bacterial communities [3].